molecular formula C15H15BrO B7873035 (2-Bromophenyl)(3,5-dimethylphenyl)methanol

(2-Bromophenyl)(3,5-dimethylphenyl)methanol

Cat. No.: B7873035
M. Wt: 291.18 g/mol
InChI Key: FKQRACLJJKOPCO-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3,5-dimethylphenyl)methanol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a hydroxyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(3,5-dimethylphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 3,5-dimethylphenylmagnesium bromide (a Grignard reagent). The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form the corresponding alkane.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of (2-Bromophenyl)(3,5-dimethylphenyl)ketone.

    Reduction: Formation of (2-Bromophenyl)(3,5-dimethylphenyl)alkane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromophenyl)(3,5-dimethylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3,5-dimethylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • (2-Bromophenyl)(4-methylphenyl)methanol
  • (2-Chlorophenyl)(3,5-dimethylphenyl)methanol
  • (2-Bromophenyl)(3,4-dimethylphenyl)methanol

Comparison:

  • Structural Differences: The position and type of substituents on the phenyl rings can significantly affect the chemical and physical properties of these compounds.
  • Reactivity: The presence of different halogens (bromine vs. chlorine) or methyl groups can influence the reactivity and types of reactions these compounds undergo.
  • Applications: While similar compounds may have overlapping applications, the unique structural features of (2-Bromophenyl)(3,5-dimethylphenyl)methanol can make it more suitable for specific research or industrial purposes.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2-bromophenyl)-(3,5-dimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQRACLJJKOPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=CC=C2Br)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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